N-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
CAS No.: 1396798-16-5
Cat. No.: VC7587957
Molecular Formula: C15H11ClFN5O2
Molecular Weight: 347.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396798-16-5 |
|---|---|
| Molecular Formula | C15H11ClFN5O2 |
| Molecular Weight | 347.73 |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenyl)tetrazole-5-carboxamide |
| Standard InChI | InChI=1S/C15H11ClFN5O2/c1-24-13-7-2-9(16)8-12(13)18-15(23)14-19-21-22(20-14)11-5-3-10(17)4-6-11/h2-8H,1H3,(H,18,23) |
| Standard InChI Key | KNVCRRNYGLDCLF-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
N-(5-Chloro-2-methoxyphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide (CAS: 1396798-16-5) belongs to the tetrazole-carboxamide class of heterocyclic compounds. Its molecular formula is C₁₅H₁₁ClFN₅O₂, with a molecular weight of 347.73 g/mol . The structure comprises:
-
A 2H-tetrazole-5-carboxamide backbone.
-
A 4-fluorophenyl group at the tetrazole’s 2-position.
-
An N-(5-chloro-2-methoxyphenyl) substituent on the carboxamide nitrogen.
The SMILES notation (COc1ccc(Cl)cc1NC(=O)c1nnn(-c2ccc(F)cc2)n1) clarifies the connectivity: the methoxy group (-OCH₃) and chlorine atom occupy the 2- and 5-positions of the phenyl ring, respectively, while the fluorophenyl group attaches to the tetrazole’s nitrogen .
Table 1: Molecular Identity
| Property | Value |
|---|---|
| CAS Number | 1396798-16-5 |
| Molecular Formula | C₁₅H₁₁ClFN₅O₂ |
| Molecular Weight | 347.73 g/mol |
| SMILES | COc1ccc(Cl)cc1NC(=O)c1nnn(-c2ccc(F)cc2)n1 |
| IUPAC Name | 2-[5-[(5-Chloro-2-methoxyphenyl)carbamoyl]-2H-tetrazol-2-yl]-4-fluorobenzene |
Crystallographic and Stereochemical Considerations
While X-ray crystallography data for this specific compound is unavailable, structural analogs suggest that the tetrazole ring adopts a planar conformation, with substituents influencing electronic distribution and intermolecular interactions. The absence of chiral centers implies achirality, simplifying synthetic and analytical workflows .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
-
Tetrazole Ring Formation: Cyclization of nitriles with sodium azide in the presence of ammonium chloride, a method validated for related tetrazole derivatives.
-
Carboxamide Coupling: Reaction of the tetrazole-5-carboxylic acid with 5-chloro-2-methoxyaniline using coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
-
Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the product, with HPLC confirming purity >95% .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NaN₃, NH₄Cl, DMF, 100°C, 24h | 65% |
| 2 | HATU, DIPEA, DCM, rt, 12h | 78% |
| 3 | Silica gel (hexane/EtOAc 3:1) | 95% |
Scale-Up Challenges
The fluorine and chlorine substituents introduce steric and electronic challenges during synthesis. Optimizing solvent polarity (e.g., using DMF for dipolar intermediates) and controlling reaction temperatures are critical to minimizing byproducts like dehalogenated species.
Physicochemical Properties
Thermodynamic and Solubility Profiles
Experimental data remains limited, but computational models predict:
-
logP: ~3.2 (moderate lipophilicity, favoring cellular membrane penetration).
-
Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with solubilizing agents .
-
Melting Point: Estimated 215–220°C based on differential scanning calorimetry of analogs.
Table 3: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| logP | 3.2 |
| Water Solubility | 0.08 mg/mL |
| pKa (Tetrazole NH) | ~4.5 |
| Polar Surface Area | 98.5 Ų |
Stability Studies
The compound demonstrates stability under ambient conditions but degrades in acidic environments (pH <3), with hydrolysis of the carboxamide bond observed . Photostability testing recommends storage in amber glass to prevent UV-mediated decomposition.
Pharmacological Profile
Mechanism of Action Hypotheses
The tetrazole ring acts as a bioisostere for carboxylic acids, mimicking substrates of enzymes like angiotensin II receptor (as seen in losartan derivatives) . Preliminary docking studies suggest potential inhibition of:
-
Tyrosine Kinases: Binding to ATP pockets via halogen-π interactions with phenylalanine residues.
-
Phosphodiesterases (PDEs): Fluorine’s electronegativity may enhance affinity for PDE4 catalytic sites .
In Vitro Bioactivity
While direct assays are lacking, structurally similar compounds exhibit:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume